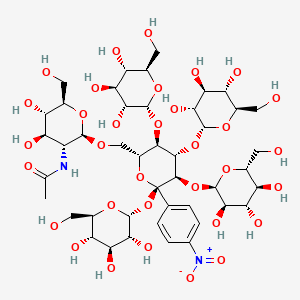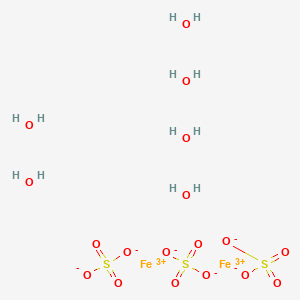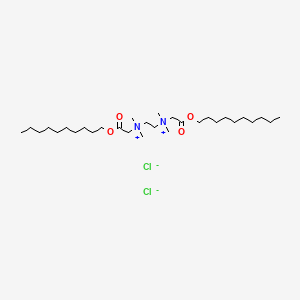
α-D-Glucopyranosylfluorid
Übersicht
Beschreibung
Alpha-D-Glucopyranosyl fluoride: is a chemical compound with the molecular formula C6H11FO5 . It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a fluorine atom. This compound is of significant interest in the field of carbohydrate chemistry due to its unique properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranosyl fluoride has numerous applications in scientific research:
Chemistry: It is used as a substrate in studies of glycoside hydrolases to understand enzyme mechanisms and kinetics.
Biology: This compound is employed in the study of carbohydrate metabolism and enzyme specificity.
Medicine: It serves as a model compound in the development of enzyme inhibitors for therapeutic purposes.
Industry: Alpha-D-Glucopyranosyl fluoride is used in the synthesis of various glycosylated products, which have applications in the food and pharmaceutical industries.
Wirkmechanismus
Target of Action
Alpha-D-Glucopyranosyl fluoride primarily targets glycoside hydrolases (GHs) . These enzymes are found in all biological kingdoms and play a crucial role in carbohydrate metabolism . They catalyze the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water .
Mode of Action
Alpha-D-Glucopyranosyl fluoride interacts with its targets, the glycoside hydrolases, through a process of hydrolysis . This interaction involves the departure of a fluoride ion within a glycoside hydrolase active site that stabilizes pyranosylium ion-like transition states . The catalysis is driven solely by H-bonding assistance from an enzymatic carboxylic acid residue . No assistance is required from the bound nucleophile, which in these two cases is either a water molecule (GH15) or a sugar hydroxyl group (GH55) .
Biochemical Pathways
The hydrolysis of Alpha-D-Glucopyranosyl fluoride by glycoside hydrolases affects the carbohydrate metabolism pathway . This process results in the biochemical transfer of carbohydrate units from donor sugars to acceptor biomolecules or water . The specific downstream effects of this process depend on the specific glycoside hydrolase involved and the broader metabolic context.
Pharmacokinetics
The compound’s interaction with glycoside hydrolases suggests that it may be metabolized through the carbohydrate metabolism pathway .
Result of Action
The hydrolysis of Alpha-D-Glucopyranosyl fluoride by glycoside hydrolases results in the formation of D-glucose . This process involves either configurational inversion or retention, depending on the specific enzyme involved . The transition states for both enzymatic reactions are essentially identical .
Biochemische Analyse
Biochemical Properties
Alpha-D-Glucopyranosyl fluoride plays a significant role in biochemical reactions, particularly those involving glycoside hydrolases. It acts as a substrate for these enzymes, allowing researchers to investigate the catalytic mechanisms and substrate specificity of various glycosidases. For instance, alpha-D-Glucopyranosyl fluoride is known to interact with enzymes such as alpha-glucosidase from Aspergillus niger, where it forms a glycosyl-enzyme intermediate . This interaction is crucial for identifying the catalytic nucleophile at the enzyme’s active site, providing insights into enzyme function and inhibition .
Cellular Effects
Alpha-D-Glucopyranosyl fluoride influences various cellular processes by acting as a competitive inhibitor or substrate mimic for glycosidases. In cellular environments, it can affect cell signaling pathways and gene expression by modulating the activity of enzymes involved in carbohydrate metabolism. For example, the inhibition of alpha-glucosidase by alpha-D-Glucopyranosyl fluoride can lead to altered glucose levels within cells, impacting cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of alpha-D-Glucopyranosyl fluoride involves its interaction with the active sites of glycoside hydrolases. It binds to these enzymes, mimicking the natural substrate and forming a stable intermediate. This binding can either inhibit the enzyme’s activity or facilitate the study of its catalytic process. The fluoride group in alpha-D-Glucopyranosyl fluoride acts as a leaving group during the hydrolysis reaction, providing a clear pathway for studying enzyme kinetics and transition states .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-D-Glucopyranosyl fluoride can change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimentation. Over extended periods, it may degrade, leading to reduced efficacy in enzyme inhibition or altered interaction with biomolecules . Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, with minimal degradation observed under controlled conditions .
Dosage Effects in Animal Models
The effects of alpha-D-Glucopyranosyl fluoride in animal models vary with dosage. At lower doses, it effectively inhibits glycosidase activity without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including disruptions in carbohydrate metabolism and potential damage to tissues . Threshold effects have been observed, where a specific dosage range maximizes efficacy while minimizing toxicity .
Metabolic Pathways
Alpha-D-Glucopyranosyl fluoride is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as alpha-glucosidase, influencing the hydrolysis of glycosidic bonds and the release of glucose. This interaction can affect metabolic flux and the levels of various metabolites within cells . The compound’s role in these pathways provides valuable insights into the regulation of carbohydrate metabolism and enzyme function .
Transport and Distribution
Within cells and tissues, alpha-D-Glucopyranosyl fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its effects on enzyme activity and cellular processes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
Alpha-D-Glucopyranosyl fluoride is localized to specific subcellular compartments, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals direct the compound to these compartments, ensuring its effective participation in biochemical reactions . The subcellular localization of alpha-D-Glucopyranosyl fluoride is crucial for its activity and function, as it allows for precise modulation of enzyme activity and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranosyl fluoride can be synthesized through various methods. One common approach involves the reaction of glucose with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a fluorine atom .
Industrial Production Methods: Industrial production of alpha-D-Glucopyranosyl fluoride often involves the use of enzymatic synthesis. Enzymes such as glycoside hydrolases are employed to catalyze the reaction, ensuring high specificity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Glucopyranosyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: This compound can be hydrolyzed to produce glucose and fluoride ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include azide and acetate anions.
Hydrolysis: Hydrolysis reactions are often catalyzed by enzymes such as glycoside hydrolases.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The primary products are glucose and fluoride ions.
Vergleich Mit ähnlichen Verbindungen
- Alpha-D-Glucopyranosyl chloride
- Alpha-D-Glucopyranosyl bromide
- Alpha-D-Glucopyranosyl iodide
Comparison: Alpha-D-Glucopyranosyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The small size and high electronegativity of fluorine make alpha-D-Glucopyranosyl fluoride a valuable compound in various chemical and biological studies.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMYEINZLWEOQU-DVKNGEFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2106-10-7 | |
| Record name | 1-Fluoro-1-deoxy-?-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[[(3-Chloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1197192.png)


